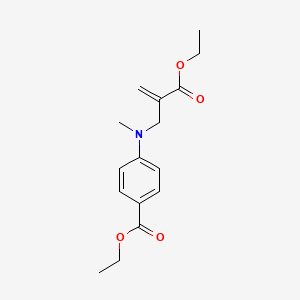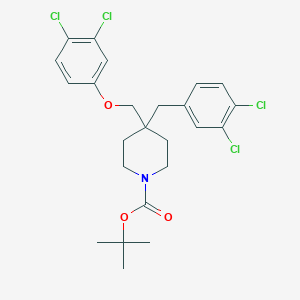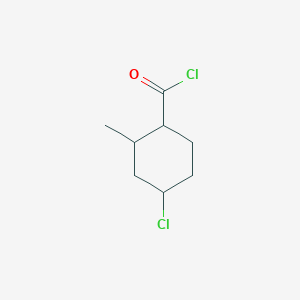
(2,4-Dichlorophenyl)methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dichlorophenyl)methanesulfonic acid is an organosulfur compound with the molecular formula C7H6Cl2O3S. It is a derivative of methanesulfonic acid, where the hydrogen atom of the phenyl group is substituted by two chlorine atoms at the 2 and 4 positions. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)methanesulfonic acid typically involves the sulfonation of 2,4-dichlorotoluene. The process begins with the chlorination of toluene to produce 2,4-dichlorotoluene. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where 2,4-dichlorotoluene is continuously fed and reacted with sulfur trioxide or chlorosulfonic acid under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
(2,4-Dichlorophenyl)methanesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonic acid group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various sulfonate esters and salts.
Oxidation Reactions: Products include sulfonic acid derivatives.
Reduction Reactions: Products include sulfonates and other reduced forms.
科学的研究の応用
(2,4-Dichlorophenyl)methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and salts.
Biology: The compound is used in biochemical assays and as a standard in analytical chemistry.
Medicine: It is explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (2,4-Dichlorophenyl)methanesulfonic acid involves its strong acidic properties, which allow it to act as a catalyst in various chemical reactions. It can protonate substrates, facilitating nucleophilic attacks and other reaction mechanisms. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Similar Compounds
Methanesulfonic Acid: A simpler analog without the dichlorophenyl group.
2,4-Dichlorophenoxyacetic Acid: A related compound with similar chlorination but different functional groups.
Benzene Sulfonic Acid: Another sulfonic acid derivative with a benzene ring instead of a dichlorophenyl group.
Uniqueness
(2,4-Dichlorophenyl)methanesulfonic acid is unique due to its combination of strong acidic properties and the presence of two chlorine atoms, which enhance its reactivity and make it suitable for specific industrial and research applications.
特性
IUPAC Name |
(2,4-dichlorophenyl)methanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O3S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKPGOAFPZUEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13950571.png)




